Welcome to the BenchChem Online Store!
molecular formula C5H8F3NO B8354820 2-Methyl-4,4,4-trifluorobutyramide

2-Methyl-4,4,4-trifluorobutyramide

Cat. No. B8354820
M. Wt: 155.12 g/mol
InChI Key: CSVKEFBFKJBWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05334765

Procedure details

To a suspension of lithium aluminum hydride (15.5 g) in diethyl ether (290 ml) was added a solution of 2-methyl-4,4,4-trifluorobutyramide (31.74 g) in diethyl ether (0.5 L) at a rate to obtain a gentle reflux. After heating at reflux for 12 hours and cooling to 0° C., the reaction was quenched with saturated sodium sulfate solution and allowed to warm to ambient temperature. The mixture was dried (Na2SO4) and filtered through diatomaceous earth with diethyl ether wash. The filtrate was treated with gaseous hydrochloric acid (14.9 g, 0.409 mol) and then the solvent was evaporated. The residue was dissolved in methylene chloride and combined with product from a similar reaction of 2-methyl-4,4,4-trifluorobutyramide (25 g). Recrystallization from methylene chloride and diethyl ether, followed by trituration with ethyl acetate, afforded 2-methyl-4,4,4-trifluorobutylamine hydrochloride (51.35 g, 79%) as a light pink solid; mp 224.5°-225.5° C.; MS(CI): 142 (M+H-HCl).
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
31.74 g
Type
reactant
Reaction Step Two
Quantity
0.5 L
Type
solvent
Reaction Step Two
Quantity
14.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][CH:8]([CH2:12][C:13]([F:16])([F:15])[F:14])[C:9]([NH2:11])=O.[ClH:17]>C(OCC)C>[ClH:17].[CH3:7][CH:8]([CH2:12][C:13]([F:16])([F:15])[F:14])[CH2:9][NH2:11] |f:0.1.2.3.4.5,9.10|

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
290 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
31.74 g
Type
reactant
Smiles
CC(C(=O)N)CC(F)(F)F
Name
Quantity
0.5 L
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
14.9 g
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with saturated sodium sulfate solution
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth with diethyl ether
WASH
Type
WASH
Details
wash
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride
CUSTOM
Type
CUSTOM
Details
combined with product from a similar reaction of 2-methyl-4,4,4-trifluorobutyramide (25 g)
CUSTOM
Type
CUSTOM
Details
Recrystallization from methylene chloride and diethyl ether

Outcomes

Product
Name
Type
product
Smiles
Cl.CC(CN)CC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 51.35 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 141.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05334765

Procedure details

To a suspension of lithium aluminum hydride (15.5 g) in diethyl ether (290 ml) was added a solution of 2-methyl-4,4,4-trifluorobutyramide (31.74 g) in diethyl ether (0.5 L) at a rate to obtain a gentle reflux. After heating at reflux for 12 hours and cooling to 0° C., the reaction was quenched with saturated sodium sulfate solution and allowed to warm to ambient temperature. The mixture was dried (Na2SO4) and filtered through diatomaceous earth with diethyl ether wash. The filtrate was treated with gaseous hydrochloric acid (14.9 g, 0.409 mol) and then the solvent was evaporated. The residue was dissolved in methylene chloride and combined with product from a similar reaction of 2-methyl-4,4,4-trifluorobutyramide (25 g). Recrystallization from methylene chloride and diethyl ether, followed by trituration with ethyl acetate, afforded 2-methyl-4,4,4-trifluorobutylamine hydrochloride (51.35 g, 79%) as a light pink solid; mp 224.5°-225.5° C.; MS(CI): 142 (M+H-HCl).
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
31.74 g
Type
reactant
Reaction Step Two
Quantity
0.5 L
Type
solvent
Reaction Step Two
Quantity
14.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][CH:8]([CH2:12][C:13]([F:16])([F:15])[F:14])[C:9]([NH2:11])=O.[ClH:17]>C(OCC)C>[ClH:17].[CH3:7][CH:8]([CH2:12][C:13]([F:16])([F:15])[F:14])[CH2:9][NH2:11] |f:0.1.2.3.4.5,9.10|

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
290 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
31.74 g
Type
reactant
Smiles
CC(C(=O)N)CC(F)(F)F
Name
Quantity
0.5 L
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
14.9 g
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with saturated sodium sulfate solution
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth with diethyl ether
WASH
Type
WASH
Details
wash
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride
CUSTOM
Type
CUSTOM
Details
combined with product from a similar reaction of 2-methyl-4,4,4-trifluorobutyramide (25 g)
CUSTOM
Type
CUSTOM
Details
Recrystallization from methylene chloride and diethyl ether

Outcomes

Product
Name
Type
product
Smiles
Cl.CC(CN)CC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 51.35 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 141.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.